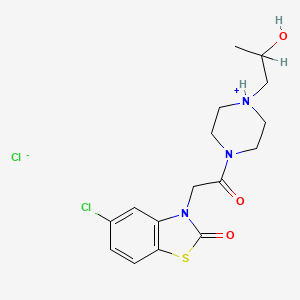
5-Chloro-3-(4-(2-hydroxy-2-methylethyl)piperazin-1-yl)carbonylmethyl-2-benzothiazolinone HCl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-3-(4-(2-hydroxy-2-methylethyl)piperazin-1-yl)carbonylmethyl-2-benzothiazolinone HCl is a complex organic compound with potential applications in various scientific fields. This compound features a benzothiazolinone core, which is known for its diverse biological activities, and a piperazine moiety, which is often found in pharmaceutical compounds due to its ability to enhance bioavailability and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-3-(4-(2-hydroxy-2-methylethyl)piperazin-1-yl)carbonylmethyl-2-benzothiazolinone HCl typically involves a multi-step process. The initial step often includes the formation of the benzothiazolinone core, followed by the introduction of the piperazine moiety. The reaction conditions usually require specific catalysts and solvents to ensure high yield and purity. For instance, the use of palladium-catalyzed coupling reactions is common in the synthesis of such complex molecules .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The reaction conditions are carefully controlled to maintain consistency and quality. Techniques such as crystallization and chromatography are employed to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
5-Chloro-3-(4-(2-hydroxy-2-methylethyl)piperazin-1-yl)carbonylmethyl-2-benzothiazolinone HCl can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen atoms or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and pH levels to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.
Applications De Recherche Scientifique
5-Chloro-3-(4-(2-hydroxy-2-methylethyl)piperazin-1-yl)carbonylmethyl-2-benzothiazolinone HCl has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It serves as a probe for studying biological pathways and interactions.
Medicine: It has potential therapeutic applications due to its bioactive properties.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 5-Chloro-3-(4-(2-hydroxy-2-methylethyl)piperazin-1-yl)carbonylmethyl-2-benzothiazolinone HCl involves its interaction with specific molecular targets. The piperazine moiety enhances its ability to bind to receptors or enzymes, while the benzothiazolinone core contributes to its biological activity. The compound may modulate various signaling pathways, leading to its observed effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Chloro-3-(2-(4-(2-hydroxyethyl)piperazin-1-yl)-2-oxoethyl)benzo[d]thiazol-2(3H)-one hydrochloride
- 2-{[4-(2-methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles
Uniqueness
Compared to similar compounds, 5-Chloro-3-(4-(2-hydroxy-2-methylethyl)piperazin-1-yl)carbonylmethyl-2-benzothiazolinone HCl stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its structure allows for versatile modifications, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
32527-53-0 |
|---|---|
Formule moléculaire |
C16H21Cl2N3O3S |
Poids moléculaire |
406.3 g/mol |
Nom IUPAC |
5-chloro-3-[2-[4-(2-hydroxypropyl)piperazin-4-ium-1-yl]-2-oxoethyl]-1,3-benzothiazol-2-one;chloride |
InChI |
InChI=1S/C16H20ClN3O3S.ClH/c1-11(21)9-18-4-6-19(7-5-18)15(22)10-20-13-8-12(17)2-3-14(13)24-16(20)23;/h2-3,8,11,21H,4-7,9-10H2,1H3;1H |
Clé InChI |
SWMPOMJQLSHCRO-UHFFFAOYSA-N |
SMILES canonique |
CC(C[NH+]1CCN(CC1)C(=O)CN2C3=C(C=CC(=C3)Cl)SC2=O)O.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


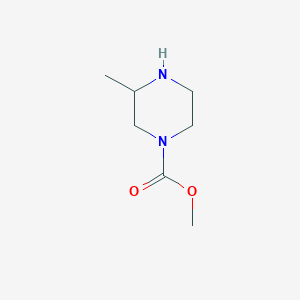

![1-[(5-Oxidanidyl-5-oxidanylidene-L-norvalyl)oxy]dodecane](/img/structure/B14686554.png)
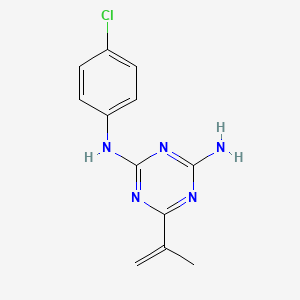


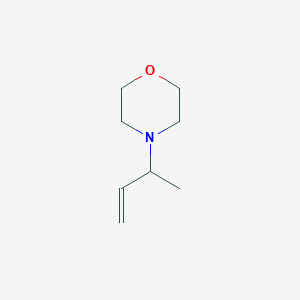



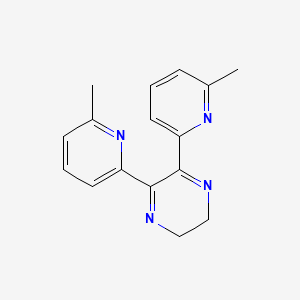

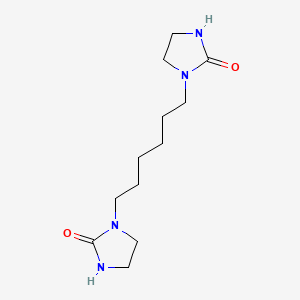
![4-Methyldibenzo[b,lmn]phenanthridine](/img/structure/B14686615.png)
